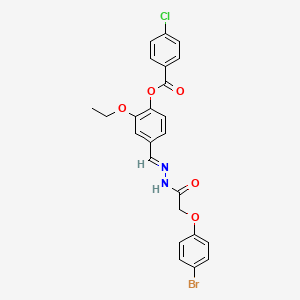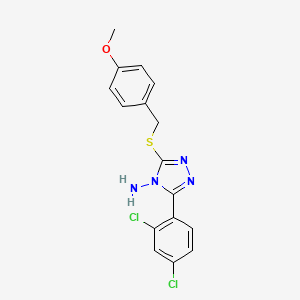
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、トリアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、トリアゾール環、ジクロロフェニル基、およびメトキシベンジルチオ部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンの合成は、通常、複数のステップを伴います。一般的な合成経路の1つは、次のステップを含みます。
トリアゾール環の形成: トリアゾール環は、適切な前駆体を特定の条件下で環化させることによって合成することができます。
ジクロロフェニル基の導入: ジクロロフェニル基は、置換反応によって導入されます。この反応では、適切なジクロロフェニル前駆体が、トリアゾール中間体と反応します。
メトキシベンジルチオ部分の付加:
工業的生産方法
この化合物の工業的生産方法は、より高い収率と純度を達成するために、上記の合成経路の最適化を含む可能性があります。これには、高度な触媒の使用、制御された反応条件、および精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成する可能性があります。
還元: 還元反応は、化合物の官能基を修飾するために実施することができます。
置換: この化合物は、1つ以上の置換基が他の基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲン、アルキル化剤、求核剤などの試薬が含まれる可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、置換反応はさまざまな置換されたトリアゾール化合物を生成する可能性があります。
科学研究の応用
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、次のような幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成における構成ブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
産業: 新素材の開発やその他の化学物質の製造における中間体として使用されます。
科学的研究の応用
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合することによってその効果を発揮し、それらの活性を調節する可能性があります。関与する正確な分子標的と経路は、特定の用途とコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
3-(2,4-ジクロロフェニル)-4H-1,2,4-トリアゾール-4-アミン: この化合物は、メトキシベンジルチオ基を欠いていますが、トリアゾールとジクロロフェニル部分を共有しています。
5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミン: この化合物は、ジクロロフェニル基を欠いていますが、トリアゾールとメトキシベンジルチオ部分を備えています。
独自性
3-(2,4-ジクロロフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、ジクロロフェニル、トリアゾール、およびメトキシベンジルチオ基の組み合わせにより、他に類を見ないものです。このユニークな構造は、それを他の類似の化合物と区別する特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
3-(2,4-Dichlorophenyl)-4H-1,2,4-triazol-4-amine: This compound lacks the methoxybenzylthio group but shares the triazole and dichlorophenyl moieties.
5-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine: This compound lacks the dichlorophenyl group but contains the triazole and methoxybenzylthio moieties.
Uniqueness
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its dichlorophenyl, triazole, and methoxybenzylthio groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
676485-00-0 |
|---|---|
分子式 |
C16H14Cl2N4OS |
分子量 |
381.3 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-12-5-2-10(3-6-12)9-24-16-21-20-15(22(16)19)13-7-4-11(17)8-14(13)18/h2-8H,9,19H2,1H3 |
InChIキー |
KWQWFPVQELLILD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


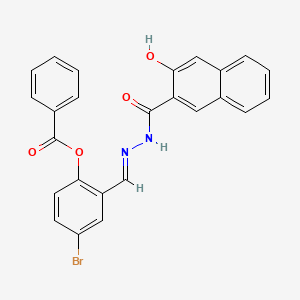
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)


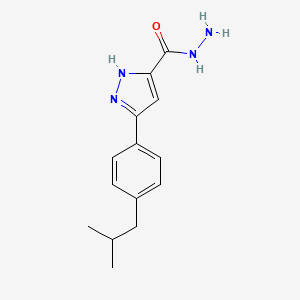
![2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B12018286.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12018295.png)
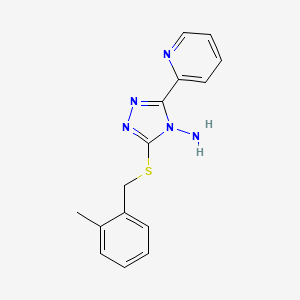
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12018308.png)
![2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12018330.png)

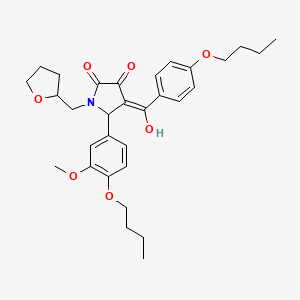
![4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018351.png)
